molecular formula C8H16O5 B12700264 3,4-di-O-methyl-alpha-L-rhamnose CAS No. 25672-82-6

3,4-di-O-methyl-alpha-L-rhamnose

Cat. No.: B12700264
CAS No.: 25672-82-6
M. Wt: 192.21 g/mol
InChI Key: BTLHIWBHHPKNFQ-GWVFRZDISA-N
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Description

3,4-di-O-methyl-alpha-L-rhamnose is a methylated derivative of alpha-L-rhamnose, a naturally occurring deoxy sugar. This compound is characterized by the presence of two methoxy groups attached to the third and fourth carbon atoms of the rhamnose molecule. It has the molecular formula C8H16O5 and is known for its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-di-O-methyl-alpha-L-rhamnose typically involves the methylation of alpha-L-rhamnose. One common method is the use of methyl iodide (CH3I) in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve enzymatic methods using alpha-L-rhamnosidase, which can selectively methylate the hydroxyl groups at the desired positions. This enzymatic approach is advantageous due to its specificity and mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3,4-di-O-methyl-alpha-L-rhamnose can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohol derivatives, and various substituted compounds depending on the reagents and conditions used .

Scientific Research Applications

3,4-di-O-methyl-alpha-L-rhamnose has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-di-O-methyl-alpha-L-rhamnose involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for glycosyltransferases, which catalyze the transfer of sugar moieties to target molecules. This process is crucial in the biosynthesis of glycoproteins and glycolipids .

Comparison with Similar Compounds

Similar Compounds

  • 2-O-methyl-alpha-L-rhamnose
  • 4-O-methyl-alpha-L-rhamnose
  • 6-deoxy-3,4-di-O-methyl-alpha-L-mannopyranose

Uniqueness

3,4-di-O-methyl-alpha-L-rhamnose is unique due to the specific positioning of its methoxy groups, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

25672-82-6

Molecular Formula

C8H16O5

Molecular Weight

192.21 g/mol

IUPAC Name

(2R,3R,4S,5S,6S)-4,5-dimethoxy-6-methyloxane-2,3-diol

InChI

InChI=1S/C8H16O5/c1-4-6(11-2)7(12-3)5(9)8(10)13-4/h4-10H,1-3H3/t4-,5+,6-,7-,8+/m0/s1

InChI Key

BTLHIWBHHPKNFQ-GWVFRZDISA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O)O)OC)OC

Canonical SMILES

CC1C(C(C(C(O1)O)O)OC)OC

Origin of Product

United States

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